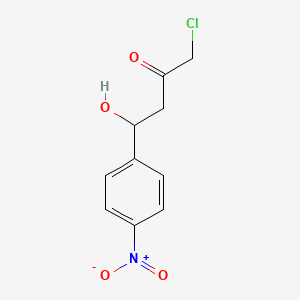![molecular formula C20H12O3 B12529899 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde CAS No. 820209-65-2](/img/structure/B12529899.png)
4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their unique structural features and diverse applications in various fields such as chemistry, biology, and materials science. The compound is characterized by a naphthopyran core fused with a benzaldehyde moiety, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde typically involves multicomponent reactions. One efficient method includes the reaction of 2-chlorobenzo[h]quinoline-3-carbaldehyde with 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) and active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The absence of metal catalysts and the use of easily accessible starting materials make this method suitable for industrial applications. The products can be purified by simple washing with ethanol, ensuring a straightforward workup procedure .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced naphthopyran derivatives.
Substitution: Halogenated naphthopyrans and benzaldehydes.
Applications De Recherche Scientifique
4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of photochromic materials and dyes.
Mécanisme D'action
The mechanism of action of 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a photoswitch, undergoing ring-opening reactions upon exposure to light, leading to the formation of intensely colored merocyanine dyes. This property is exploited in the design of photochromic materials and smart polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diphenyl-2H-naphtho[1,2-b]pyran: Another naphthopyran derivative with similar photochromic properties.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: A related compound with different functional groups and applications.
Uniqueness
4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde stands out due to its unique combination of a naphthopyran core and a benzaldehyde moiety, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo photo-induced ring-opening reactions makes it particularly valuable in the development of advanced materials and photochromic applications.
Propriétés
Numéro CAS |
820209-65-2 |
|---|---|
Formule moléculaire |
C20H12O3 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
4-(2-oxobenzo[h]chromen-4-yl)benzaldehyde |
InChI |
InChI=1S/C20H12O3/c21-12-13-5-7-15(8-6-13)18-11-19(22)23-20-16-4-2-1-3-14(16)9-10-17(18)20/h1-12H |
Clé InChI |
KXUUXCNXCBFSMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3C4=CC=C(C=C4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



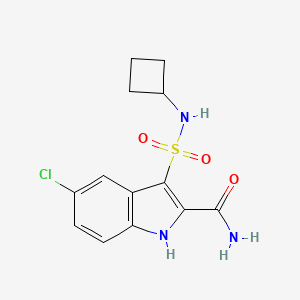
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
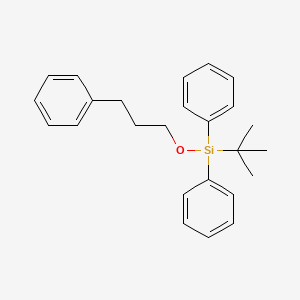
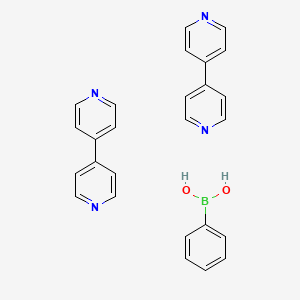
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
![(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid](/img/structure/B12529861.png)
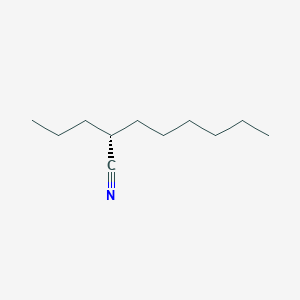
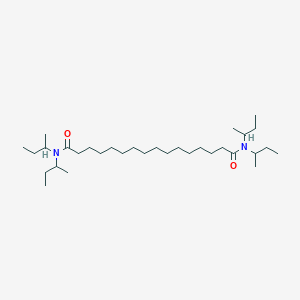
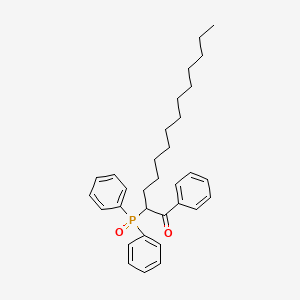
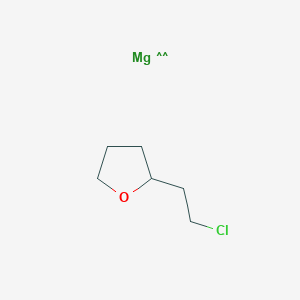
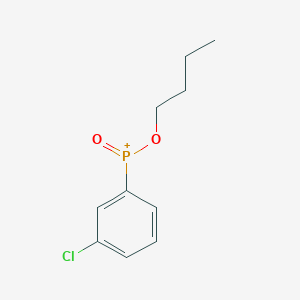
![[(3-Methylcyclobut-1-en-1-yl)methyl]benzene](/img/structure/B12529894.png)
